molecular formula C21H25N5O4 B2889176 N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-(pyridin-3-yl)ethanediamide CAS No. 1234851-52-5

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2889176
CAS No.: 1234851-52-5
M. Wt: 411.462
InChI Key: DVSHTDYVEOOFFQ-UHFFFAOYSA-N
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Description

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Methoxyphenyl Group:

    Formation of the Pyridine Ring: The pyridine ring is introduced through a separate synthetic route, which may involve the use of a pyridine precursor.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine rings with the ethanediamide linker. This can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the ethanediamide linker.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the ethanediamide linker.

    Substitution: Substituted derivatives at the piperidine or pyridine rings.

Scientific Research Applications

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(2-hydroxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide
  • N-({1-[(2-chlorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide

Uniqueness

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects.

Properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-30-18-7-3-2-6-17(18)25-21(29)26-11-8-15(9-12-26)13-23-19(27)20(28)24-16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSHTDYVEOOFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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